molecular formula C25H18N4O4 B2886527 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359196-46-5

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2886527
CAS No.: 1359196-46-5
M. Wt: 438.443
InChI Key: VBWQVBJIQUUSPD-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phthalazinone core with benzodioxole and oxadiazole moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-benzodioxole and 1,2,4-oxadiazole intermediates, followed by their coupling with the phthalazinone core under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: Known for their bioactivity and use in pharmaceuticals.

    1,2,4-oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Phthalazinone derivatives: Investigated for their potential therapeutic effects in various diseases.

Uniqueness

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique combination of structural motifs, which may confer distinct biological and chemical properties not found in other compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-14-7-9-17(11-15(14)2)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-8-10-20-21(12-16)32-13-31-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQVBJIQUUSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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